molecular formula C18H10F4O4 B2413700 3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate CAS No. 315233-73-9

3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate

Cat. No.: B2413700
CAS No.: 315233-73-9
M. Wt: 366.268
InChI Key: NPPNGEWPHNJSER-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate is a synthetic chromone derivative of significant interest in medicinal chemistry research. Chromones are a privileged scaffold known for a wide spectrum of biological activities. The specific substitution pattern on this compound—featuring a 4-fluorophenyl group at the 3-position and a metabolically stable trifluoromethyl group at the 2-position—is designed to enhance its bioactive potential . The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the compound's physicochemical properties, including increased lipophilicity and membrane permeability, which are favorable for pharmacological activity . Preliminary research on closely related chromone and isoflavone compounds has demonstrated promising in vitro cytotoxic activity against human cancer cell lines. Specifically, analogs with trifluoromethyl and fluorophenyl substituents have shown potent activity against breast cancer (MCF-7) and lung adenocarcinoma (A-549) cell lines . The mechanism of action for this class of compounds is under investigation but is believed to involve interactions with key enzymatic targets and the induction of apoptosis in malignant cells . Furthermore, chromone derivatives are frequently investigated for their antioxidant potential , acting as free radical scavengers, which may contribute to a broader cytoprotective effect . This product is intended for research and development purposes in chemistry and biology laboratories. It serves as a key intermediate for the synthesis of more complex heterocyclic systems and as a probe for studying biological mechanisms. Attention: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

[3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F4O4/c1-9(23)25-12-6-7-13-14(8-12)26-17(18(20,21)22)15(16(13)24)10-2-4-11(19)5-3-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPNGEWPHNJSER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate typically involves multiple steps, starting with the formation of the chromen-4-one core. One common method involves the condensation of 4-fluorobenzaldehyde with a suitable acetophenone derivative under basic conditions to form the intermediate chalcone. This intermediate is then cyclized to form the chromen-4-one structure.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the potential of this compound as a cytotoxic agent against various cancer cell lines. For instance, derivatives of 4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl have been synthesized and evaluated for their anti-cancer properties. One study reported that certain derivatives exhibited high cytotoxicity against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines, with IC50 values indicating significant potency. Specifically, one derivative showed an IC50 value of 22.09 µg/mL, demonstrating its potential as a lead compound for further development in cancer treatment .

Compound Cell Line IC50 (µg/mL)
4hA-54922.09
4bMCF-738.03
4eMCF-741.99

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against various pathogens, including resistant strains of bacteria and fungi. A study evaluated the antimicrobial potential of coumarin analogues, including derivatives similar to 3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate, against Gram-positive and Gram-negative bacteria. The results indicated moderate activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL .

Pathogen MIC (µg/mL)
Methicillin-sensitive S. aureus3.125
MRSA6.25
Pseudomonas aeruginosa6.25

Enzyme Inhibition

Another significant application of this compound is its role as an inhibitor of key enzymes involved in various biochemical pathways. Molecular docking studies have shown that certain derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's. The presence of electron-withdrawing groups such as trifluoromethyl has been linked to enhanced inhibitory activity, with some compounds exhibiting IC50 values as low as 10.4 μM against AChE .

Enzyme IC50 (μM)
Acetylcholinesterase10.4
Butyrylcholinesterase13.2

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological molecules, potentially leading to inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate
  • 3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate
  • 3-(4-methylphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate

Uniqueness

The uniqueness of 3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate lies in the presence of the fluorine atoms, which impart distinct chemical and biological properties. Compared to its analogs with different halogen substituents, the fluorinated compound often exhibits enhanced stability, reactivity, and potential biological activity .

Biological Activity

3-(4-Fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate, a synthetic derivative of chromone, has garnered attention for its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group and a fluorophenyl moiety, which are known to enhance biological activity through various mechanisms. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

  • Molecular Formula : C18H10F4O5
  • Molecular Weight : 382.26 g/mol
  • CAS Number : 300569-56-6

Anticancer Activity

Recent studies have demonstrated the cytotoxic potential of this compound against various cancer cell lines. The compound exhibits significant inhibitory effects on human breast cancer (MCF-7) and lung adenocarcinoma (A549) cells.

Cell Line IC50 (µg/mL)
MCF-722.09
A54938.03

The structure–activity relationship (SAR) indicates that the introduction of electron-withdrawing groups like trifluoromethyl enhances the cytotoxicity of chromone derivatives .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties, particularly its ability to inhibit cyclooxygenase (COX) enzymes. In vitro studies revealed moderate inhibition of COX-2 and lipoxygenases (LOX-5 and LOX-15), which are critical in inflammatory pathways.

Enzyme Inhibition (%)
COX-2Moderate
LOX-5Moderate
LOX-15Moderate

The presence of fluorine atoms contributes to enhanced binding affinity and selectivity towards these enzymes .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this chromone derivative has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The SAR analysis suggests that modifications on the phenyl ring significantly affect the antimicrobial efficacy.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus21.65
Escherichia coli14.96

The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis .

Molecular Docking Studies

Molecular docking studies have provided insights into the interaction mechanisms of this compound with target proteins. The docking results indicate that the trifluoromethyl group forms strong hydrogen bonds with active site residues, enhancing the compound's biological activity.

Case Studies

  • Case Study on Breast Cancer Cells : A study evaluated the cytotoxic effects of various chromone derivatives, including our compound, against MCF-7 cells. The findings highlighted that compounds with fluorinated substituents exhibited superior cytotoxicity compared to their non-fluorinated counterparts .
  • Anti-inflammatory Assessment : Another study focused on the anti-inflammatory potential of chromone derivatives in a COX enzyme inhibition assay. The results indicated that derivatives with halogen substitutions showed improved inhibition rates compared to standard anti-inflammatory drugs .

Q & A

Q. What are the established synthetic routes for 3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate, and what key reaction conditions optimize yield?

Methodological Answer: Synthesis typically involves a multi-step approach:

Chromenone Core Formation : Condensation of 3-hydroxyacetophenone with ethyl acetoacetate using sodium ethoxide as a base .

Fluorophenyl Introduction : Friedel-Crafts acylation with 4-fluorobenzoyl chloride catalyzed by AlCl₃ .

Trifluoromethylation : Nucleophilic substitution using trifluoromethyl iodide (CF₃I) and potassium tert-butoxide in tetrahydrofuran (THF) at 60°C .
Optimization Strategies :

  • Monitor reaction progress via thin-layer chromatography (TLC).
  • Use ethanol or dichloromethane (DCM) as solvents for improved solubility.
  • Purify intermediates via column chromatography to minimize by-products.

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to confirm substituents (e.g., fluorophenyl, acetate, trifluoromethyl groups).
    • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) stretches .
  • Crystallography :
    • Single-crystal X-ray diffraction (SHELXL refinement) resolves the 3D structure, including bond angles and dihedral angles .
    • Key Structural Data :
  • SMILES : CC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)F
  • InChIKey : WOEWZUVYAGJQOT-UHFFFAOYSA-N .

Q. What preliminary biological activities have been reported, and what assay methodologies are employed?

Methodological Answer:

  • Anticancer Activity :
    • MTT Assay : Dose-dependent cytotoxicity (IC₅₀) against MCF-7 breast cancer cells .
  • Enzyme Inhibition :
    • AChE Inhibition : Moderate activity (IC₅₀ ~15–20 µM) via Ellman’s assay .
    • COX-2 Inhibition : Evaluated using fluorescence-based enzymatic assays .
  • Antioxidant Activity : DPPH/ABTS radical scavenging assays .

Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) for fluorophenyl-substituted chromenones?

Methodological Answer:

  • Step 1 : Synthesize analogs with variations in substituents (e.g., replace trifluoromethyl with methyl or chlorine).
  • Step 2 : Test biological activities (e.g., cytotoxicity, enzyme inhibition) under standardized assay conditions.
  • Step 3 : Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate substituent effects with target binding affinity .
  • Key Insight : Prioritize substituents that enhance lipophilicity (e.g., trifluoromethyl) for improved membrane permeability .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Identify Variables : Compare assay conditions (e.g., cell line viability vs. enzyme kinetics, solvent used for compound dissolution).
  • Replicate Studies : Conduct dose-response curves under controlled conditions (e.g., pH 7.4 buffer, 37°C).
  • Statistical Analysis : Apply ANOVA to assess significance of differences in IC₅₀ values between studies .

Q. What computational approaches validate molecular interactions of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock to predict binding modes with targets like AChE (PDB: 1ACJ) or COX-2 (PDB: 5IKT). Validate with experimental IC₅₀ values .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-target complexes. Analyze hydrogen bonds and hydrophobic interactions .

Q. How can reaction pathways for introducing trifluoromethyl groups into chromenone derivatives be optimized?

Methodological Answer:

  • Reagent Screening : Compare CF₃I vs. CF₃Br for efficiency.
  • Catalyst Optimization : Test Cu(I)/Pd(0) systems for enhanced reactivity.
  • Real-Time Monitoring : Use ¹⁹F NMR to track trifluoromethylation progress .
  • Yield Improvement : Optimize solvent (THF > DMF) and temperature (60°C > 40°C) .

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